molecular formula C17H21NO B13416170 N,N-dibenzyl-2-methoxyethanamine

N,N-dibenzyl-2-methoxyethanamine

Katalognummer: B13416170
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: YSTZKDDIZBCQRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibenzyl-2-methoxyethanamine: is an organic compound with the molecular formula C17H21NO It is a derivative of ethanamine, featuring two benzyl groups and a methoxy group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-methoxyethanamine typically involves the reaction of 2-methoxyethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methoxyethylamine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-dibenzyl-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or strong acids/bases.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-2-methoxyethanamine or 2-methoxyethanamine.

    Substitution: Various substituted ethanamines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N,N-dibenzyl-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-dibenzyl-2-methoxyethanamine is not well-defined in the literature. it is believed to interact with various molecular targets through its amine and methoxy functional groups. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest for further research.

Vergleich Mit ähnlichen Verbindungen

    N,N-dibenzylamine: Similar structure but lacks the methoxy group.

    2-methoxyethylamine: Lacks the benzyl groups.

    N,N-dibenzyl-2,2-diethoxyethanamine: Contains additional ethoxy groups.

Uniqueness: N,N-dibenzyl-2-methoxyethanamine is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H21NO

Molekulargewicht

255.35 g/mol

IUPAC-Name

N,N-dibenzyl-2-methoxyethanamine

InChI

InChI=1S/C17H21NO/c1-19-13-12-18(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI-Schlüssel

YSTZKDDIZBCQRY-UHFFFAOYSA-N

Kanonische SMILES

COCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.